1-(3-phenoxypropyl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-phenoxypropyl)-1H-indole-2,3-dione, also known as PD-168077, is a chemical compound that has been extensively studied for its potential application in the field of neuroscience. This compound belongs to the class of indole-2,3-dione derivatives and has been shown to exhibit potent and selective agonist activity at the dopamine D4 receptor.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-methyl-2-phenyl-1h-indoles, have been found to inhibit human dna topoisomerase ii . Topoisomerases are enzymes that catalyze changes in DNA topology and are crucial for processes such as DNA replication and transcription .
Mode of Action
Similar compounds have been found to inhibit topoisomerase ii by stabilizing the covalent dna-topoisomerase ii complex, leading to dna damage .
Biochemical Pathways
The inhibition of topoisomerase ii can affect dna replication and transcription, which are fundamental biochemical pathways in the cell .
Result of Action
The inhibition of topoisomerase ii can lead to dna damage, which can result in cell death .
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-phenoxypropyl)-1H-indole-2,3-dione is its potency and selectivity for the dopamine D4 receptor. This makes it a valuable tool for studying the role of this receptor in various cognitive processes. However, one of the limitations of 1-(3-phenoxypropyl)-1H-indole-2,3-dione is its relatively short half-life, which may limit its use in certain experiments. In addition, 1-(3-phenoxypropyl)-1H-indole-2,3-dione may have off-target effects at high concentrations, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on 1-(3-phenoxypropyl)-1H-indole-2,3-dione. One area of research is the role of the dopamine D4 receptor in various neuropsychiatric disorders such as schizophrenia, ADHD, and addiction. 1-(3-phenoxypropyl)-1H-indole-2,3-dione may be a valuable tool for studying the underlying mechanisms of these disorders and developing new treatments. Another area of research is the development of new compounds that are more potent and selective than 1-(3-phenoxypropyl)-1H-indole-2,3-dione. These compounds may have improved pharmacokinetic properties and may be more suitable for clinical use. Finally, the development of new imaging techniques may allow for the visualization of the dopamine D4 receptor in vivo, which may provide valuable insights into its role in various cognitive processes.
Synthesis Methods
1-(3-phenoxypropyl)-1H-indole-2,3-dione can be synthesized using a multi-step process involving the reaction of 3-phenoxypropylamine with maleic anhydride, followed by the cyclization of the resulting intermediate with potassium hydroxide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-(3-phenoxypropyl)-1H-indole-2,3-dione has been extensively studied for its potential application in the field of neuroscience. The dopamine D4 receptor is primarily expressed in the prefrontal cortex and is involved in various cognitive processes such as working memory, attention, and decision-making. 1-(3-phenoxypropyl)-1H-indole-2,3-dione has been shown to exhibit potent and selective agonist activity at the dopamine D4 receptor, making it a valuable tool for studying the role of this receptor in various cognitive processes.
properties
IUPAC Name |
1-(3-phenoxypropyl)indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-14-9-4-5-10-15(14)18(17(16)20)11-6-12-21-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNPOAFIQPSEOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-phenoxypropyl)-1H-indole-2,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.